molecular formula C22H25N5O2 B2638480 1-(2-(5-cyclopropyl-3-(pyridin-4-yl)-1H-pyrazol-1-yl)ethyl)-3-(2-ethoxyphenyl)urea CAS No. 1797616-51-3

1-(2-(5-cyclopropyl-3-(pyridin-4-yl)-1H-pyrazol-1-yl)ethyl)-3-(2-ethoxyphenyl)urea

Cat. No.: B2638480
CAS No.: 1797616-51-3
M. Wt: 391.475
InChI Key: DAVKTVGVTFNTBG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(2-(5-Cyclopropyl-3-(pyridin-4-yl)-1H-pyrazol-1-yl)ethyl)-3-(2-ethoxyphenyl)urea is a urea-linked small molecule featuring a pyrazole core substituted with a cyclopropyl group at position 5 and a pyridin-4-yl moiety at position 2. The ethyl spacer connects the pyrazole to the urea group, which is further substituted with a 2-ethoxyphenyl ring.

Properties

IUPAC Name

1-[2-(5-cyclopropyl-3-pyridin-4-ylpyrazol-1-yl)ethyl]-3-(2-ethoxyphenyl)urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H25N5O2/c1-2-29-21-6-4-3-5-18(21)25-22(28)24-13-14-27-20(17-7-8-17)15-19(26-27)16-9-11-23-12-10-16/h3-6,9-12,15,17H,2,7-8,13-14H2,1H3,(H2,24,25,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DAVKTVGVTFNTBG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=CC=C1NC(=O)NCCN2C(=CC(=N2)C3=CC=NC=C3)C4CC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H25N5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

391.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

1-(2-(5-cyclopropyl-3-(pyridin-4-yl)-1H-pyrazol-1-yl)ethyl)-3-(2-ethoxyphenyl)urea is a compound of growing interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, including mechanisms of action, therapeutic implications, and relevant research findings.

Chemical Structure

The compound can be described by the following IUPAC name:

  • IUPAC Name : 1-[2-(5-cyclopropyl-3-pyridin-4-ylpyrazol-1-yl)ethyl]-3-(2-ethoxyphenyl)urea

The molecular formula is C20H22N4OC_{20}H_{22}N_{4}O with a molecular weight of approximately 366.4 g/mol.

The biological activity of this compound is primarily attributed to its interaction with various molecular targets, including enzymes and receptors. It has been suggested that the compound may inhibit specific enzymes involved in inflammatory processes, thereby exerting anti-inflammatory effects.

Potential Targets:

  • Enzymatic Inhibition : The compound may inhibit cyclooxygenase (COX) enzymes, which are crucial in the inflammatory pathway.
  • Receptor Modulation : It could potentially interact with various receptors involved in pain and inflammation signaling.

Biological Activities

Research indicates that this compound exhibits several biological activities:

1. Anti-inflammatory Activity

Studies have shown that compounds similar to this structure demonstrate significant anti-inflammatory properties. For instance, pyrazole derivatives have been evaluated for their ability to inhibit pro-inflammatory cytokines such as TNF-alpha and IL-6, suggesting potential therapeutic applications in inflammatory diseases .

2. Antimicrobial Activity

Compounds containing pyrazole and urea linkages have been reported to exhibit moderate antimicrobial activity against various bacterial strains including Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentrations (MICs) were found to be around 250 µg/mL for several derivatives .

3. Anticancer Potential

Preliminary studies indicate that the compound may possess anticancer properties through mechanisms involving apoptosis induction in cancer cell lines. Specific structural modifications have been shown to enhance cytotoxicity against certain tumor types .

Research Findings and Case Studies

Recent studies have provided insights into the biological efficacy of this compound:

Study Findings
Study 1Demonstrated significant inhibition of COX enzymes with IC50 values in the low micromolar range .
Study 2Evaluated the compound's effect on TNF-alpha production in LPS-stimulated macrophages, showing reduced cytokine levels .
Study 3Investigated the antimicrobial properties against Gram-positive and Gram-negative bacteria, confirming moderate activity .

Scientific Research Applications

Antimicrobial Properties

Recent studies have highlighted the antimicrobial activity of compounds with similar structures. For example, derivatives containing pyrazole and pyridine moieties have shown promising results against various bacterial strains, including Staphylococcus aureus and Escherichia coli. The Minimum Inhibitory Concentration (MIC) values for these compounds have been reported as low as 0.0039 mg/mL, indicating potent antibacterial activity .

Anti-inflammatory Effects

The pyrazole derivatives are known to exhibit anti-inflammatory properties. Research suggests that these compounds can inhibit specific enzymes involved in inflammatory pathways, which could be beneficial in treating conditions like arthritis and other inflammatory diseases .

Antitumor Activity

Compounds similar to 1-(2-(5-cyclopropyl-3-(pyridin-4-yl)-1H-pyrazol-1-yl)ethyl)-3-(2-ethoxyphenyl)urea have been studied for their potential to inhibit tumor growth. The mechanism often involves the modulation of signaling pathways associated with cell proliferation and apoptosis .

Case Study 1: Antibacterial Efficacy

A study conducted on a series of pyrazole derivatives demonstrated that certain modifications increased antibacterial efficacy against resistant strains of bacteria. The results indicated that the introduction of specific substituents on the phenyl ring enhanced activity against E. coli and S. aureus, with some compounds exhibiting activity comparable to conventional antibiotics .

Case Study 2: Anti-inflammatory Activity

In vitro assays showed that pyrazole derivatives could significantly reduce inflammatory markers in cell cultures treated with lipopolysaccharides (LPS). The compounds were effective at lower concentrations than traditional anti-inflammatory drugs, suggesting a new avenue for treatment strategies in chronic inflammatory diseases .

Comparison with Similar Compounds

Table 1: Structural and Functional Comparison of Pyrazole-Urea Derivatives

Compound Name/ID Pyrazole Substituents Urea-Linked Group Key Pharmacological Features Synthesis Method
Target Compound 5-cyclopropyl, 3-(pyridin-4-yl) 2-ethoxyphenyl Hypothesized kinase/GPCR modulation Likely SNAr or condensation reaction
7a/7b (Molecules, 2012) 3-hydroxy, 5-amino Thiophene derivatives Anticandidal activity 1,4-dioxane, triethylamine, reflux
MK13 (Arylpiperazines Study) 3-isopropyl, 5-amino 3,5-dimethoxyphenyl Serotonin receptor affinity AcOH, reflux
EU Patent 2022 Compound 3-(trifluoromethyl) Pyrrolotriazolopyrazine Kinase inhibition (implied) Multi-step heterocyclic synthesis
Compound 191 (Trademark & Patent, 2021) 5-cyclopropyl, 3-(trifluoromethyl) Acetamide-linked indazolyl Atropisomer-based therapeutic activity Acid coupling, reflux

Key Findings from Comparative Analysis

Substituent Effects on Activity

  • Pyrazole Modifications :
    • The cyclopropyl group (target compound, Compound 191) enhances metabolic stability compared to smaller alkyl groups (e.g., methyl in MK13) .
    • Pyridin-4-yl at position 3 (target) may improve solubility and π-π stacking in binding pockets versus electron-withdrawing groups like trifluoromethyl (Compound 191) or hydroxy (7a/7b) .
  • Urea-Linked Groups :
    • The 2-ethoxyphenyl moiety (target) balances lipophilicity and bioavailability better than bulkier groups (e.g., pyrrolotriazolopyrazine in the EU patent compound) .
    • Ethoxy vs. Methoxy : Ethoxy in the target compound may extend half-life compared to MK13’s methoxy group due to reduced oxidative metabolism .

Q & A

Basic: What are the key synthetic routes for this compound, and what reaction conditions are critical for achieving high yields?

Methodological Answer:
The synthesis typically involves multi-step reactions, starting with the preparation of pyrazole intermediates. For example, nucleophilic substitution using 5-chloro-pyrazole derivatives with phenol derivatives in the presence of K₂CO₃ as a base (Scheme 1 in ). Subsequent alkylation or coupling reactions introduce the cyclopropyl and pyridinyl groups. Critical conditions include:

  • Solvent selection : Polar aprotic solvents like DMF enhance reactivity for nucleophilic substitutions .
  • Catalysts : Palladium-based catalysts (e.g., Pd(PPh₃)₄) facilitate cross-coupling reactions for aryl group introduction .
  • Temperature control : Reactions often require reflux (e.g., 80–100°C) to ensure completion without decomposition .
  • Purification : Column chromatography with gradients of ethyl acetate/hexane is recommended for isolating pure intermediates .

Basic: Which spectroscopic techniques are most effective for confirming the structural integrity of this compound?

Methodological Answer:

  • X-ray crystallography : Resolves the 3D structure, confirming substituent positions (e.g., pyrazole ring planarity and urea linkage orientation) .
  • NMR spectroscopy :
    • ¹H NMR : Distinct signals for ethoxyphenyl protons (δ 1.2–1.4 ppm for CH₃, δ 3.8–4.2 ppm for OCH₂) and pyridinyl protons (δ 8.5–8.7 ppm) .
    • ¹³C NMR : Carbonyl groups (urea C=O at ~155–160 ppm) and aromatic carbons provide connectivity validation .
  • IR spectroscopy : Stretching bands for urea N-H (~3300 cm⁻¹) and C=O (~1680 cm⁻¹) confirm functional groups .

Advanced: How can researchers optimize reaction conditions to mitigate low yields in the final coupling step?

Methodological Answer:
Low yields often arise from steric hindrance at the pyrazole N1-ethyl position or competing side reactions. Strategies include:

  • Pre-activation of intermediates : Use of Boc-protected amines or pre-formed metal complexes to enhance reactivity .
  • Microwave-assisted synthesis : Reduces reaction time and improves regioselectivity for cyclopropane ring formation .
  • Catalyst screening : Testing Pd₂(dba)₃/XPhos systems for improved cross-coupling efficiency .
  • In situ monitoring : Employ HPLC-MS to identify byproducts and adjust stoichiometry dynamically .

Advanced: How should discrepancies in NMR data between synthesized batches be resolved?

Methodological Answer:
Discrepancies may indicate impurities (e.g., regioisomers or unreacted starting materials). Steps for resolution:

  • 2D NMR (COSY, HSQC) : Assigns proton-carbon correlations to detect misassignments .
  • HPLC with diode-array detection : Identifies UV-active impurities; compare retention times with standards .
  • Crystallization trials : Pure crystals for X-ray analysis provide definitive structural confirmation .
  • Computational NMR prediction : Tools like ACD/Labs or Gaussian-based simulations validate expected shifts .

Basic: What are the common intermediates in synthesizing this compound, and how are they prepared?

Methodological Answer:
Key intermediates include:

  • 5-Cyclopropyl-3-(pyridin-4-yl)-1H-pyrazole : Synthesized via cyclocondensation of hydrazines with β-ketoesters bearing cyclopropyl groups .
  • 2-(Ethoxyphenyl)urea : Prepared by reacting 2-ethoxyaniline with triphosgene in dichloromethane .
  • N-ethyl linker : Introduced via alkylation of pyrazole with 1,2-dibromoethane under basic conditions (e.g., NaH in THF) .

Advanced: What computational approaches predict the binding affinity of this compound with kinase targets?

Methodological Answer:

  • Docking studies (AutoDock Vina) : Model interactions between the urea moiety and kinase ATP-binding pockets. Focus on hydrogen bonds with backbone amides .
  • Molecular dynamics (MD) simulations : Assess conformational stability of the cyclopropyl group in hydrophobic binding sites (e.g., 100 ns trajectories in GROMACS) .
  • Free-energy perturbation (FEP) : Quantifies substituent effects (e.g., ethoxy vs. methoxy) on binding ΔG .

Advanced: How do contradictory reports on biological activity relate to substituent variations on the pyrazole ring?

Methodological Answer:
Contradictions often stem from differences in substituent electronic/steric profiles. For example:

  • Electron-withdrawing groups (e.g., Cl) : May enhance kinase inhibition but reduce solubility, leading to false negatives in cell-based assays .
  • Cyclopropyl vs. methyl groups : Cyclopropyl’s rigidity improves target engagement but may increase metabolic instability .
  • Validation : Conduct side-by-side assays under standardized conditions (e.g., pH, serum content) and use isothermal titration calorimetry (ITC) to compare binding thermodynamics .

Basic: What purification strategies are recommended for isolating this compound from reaction mixtures?

Methodological Answer:

  • Liquid-liquid extraction : Use ethyl acetate/water to remove polar byproducts (e.g., unreacted anilines) .
  • Column chromatography : Silica gel with 20–50% ethyl acetate in hexane; monitor fractions by TLC (Rf ~0.3) .
  • Recrystallization : Ethanol/water mixtures yield high-purity crystals suitable for biological testing .

Advanced: How can researchers evaluate the hydrolytic stability of the urea moiety under physiological conditions?

Methodological Answer:

  • Forced degradation studies : Incubate the compound in buffers (pH 1–9) at 37°C. Monitor degradation via:
    • HPLC-UV : Quantify parent compound loss over 24–72 hours .
    • LC-MS : Identify hydrolysis products (e.g., aniline derivatives) .
  • Stabilization strategies : Introduce steric hindrance (e.g., ortho-substituted aryl groups) or replace urea with thiourea .

Advanced: What strategies address low solubility in aqueous media during in vitro assays?

Methodological Answer:

  • Co-solvent systems : Use DMSO (≤1% v/v) with surfactants (e.g., Tween-80) to prevent aggregation .
  • Prodrug design : Introduce phosphate esters or PEGylated side chains for temporary hydrophilicity .
  • Nanoparticle formulation : Encapsulate in PLGA nanoparticles to enhance bioavailability .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.